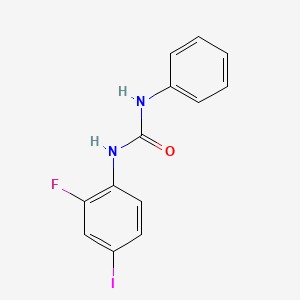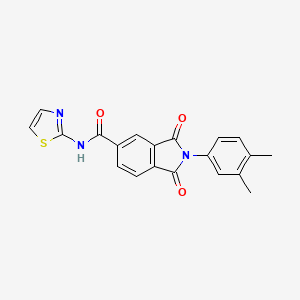![molecular formula C20H28N4O B6124095 N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6124095.png)
N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(1H-pyrazol-1-yl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical abbreviation, MP-10. MP-10 is a synthetic opioid compound that has been shown to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of MP-10 involves its binding to mu-opioid receptors in the brain. This binding activates a series of biochemical signaling pathways that result in the inhibition of neurotransmitter release and the modulation of pain and reward pathways. MP-10 has also been shown to have some activity at delta-opioid receptors, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MP-10 are complex and varied. MP-10 has been shown to have potent analgesic effects in animal models of pain, as well as antitussive effects and the ability to induce respiratory depression. MP-10 has also been shown to have some anxiolytic and antidepressant effects, although these effects are less well studied than its analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of MP-10 for lab experiments is its high affinity for mu-opioid receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, the potent analgesic effects of MP-10 can also be a limitation, as they can interfere with the interpretation of experimental results. Additionally, the potential for respiratory depression and other side effects must be carefully monitored in any experiments involving MP-10.
Direcciones Futuras
There are many potential future directions for research on MP-10. One area of interest is the development of new analogs of MP-10 with improved selectivity and potency. Another area of interest is the use of MP-10 as a tool for studying the role of opioid receptors in addiction and pain management. Finally, there is also interest in exploring the potential therapeutic applications of MP-10 for the treatment of pain and mood disorders.
Métodos De Síntesis
MP-10 can be synthesized using a variety of methods, but the most common method involves the reaction of 3-phenylpropanal with piperidine and methylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with 1H-pyrazole-1-acetic acid to yield MP-10. The synthesis of MP-10 is a complex process that requires careful control of reaction conditions and purification steps to ensure high yields and purity.
Aplicaciones Científicas De Investigación
MP-10 has been widely studied for its potential applications in scientific research. One of the most promising areas of research involves the use of MP-10 as a tool for studying opioid receptors in the brain. MP-10 has been shown to have a high affinity for mu-opioid receptors, which are involved in the regulation of pain and reward pathways in the brain. By studying the effects of MP-10 on these receptors, researchers can gain a better understanding of the role of opioid receptors in addiction and pain management.
Propiedades
IUPAC Name |
N-methyl-N-[1-(3-phenylpropyl)piperidin-3-yl]-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-22(20(25)17-24-15-7-12-21-24)19-11-6-14-23(16-19)13-5-10-18-8-3-2-4-9-18/h2-4,7-9,12,15,19H,5-6,10-11,13-14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNYMRAMABCAGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CCCC2=CC=CC=C2)C(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(1H-pyrazol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-cyclopentyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6124015.png)
![N-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6124029.png)
![methyl 3,3,3-trifluoro-N-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)-2-{[3-(trifluoromethyl)phenyl]amino}alaninate](/img/structure/B6124038.png)
![ethyl 4-[({[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}amino)methyl]cyclohexanecarboxylate](/img/structure/B6124051.png)
![N-(5-{[(3-methoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6124054.png)
![N-cyclohexyl-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B6124058.png)
![1-acetyl-4-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane](/img/structure/B6124064.png)
![2-(4-methoxyphenyl)-N-({1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6124075.png)
![8-ethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6124079.png)

![1-[4-(1H-tetrazol-1-yl)benzoyl]azepane](/img/structure/B6124091.png)
![2-[(4-fluorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6124099.png)

![2-[(4-ethylphenyl)amino]-N-(4-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6124113.png)